molecular formula C36H58Br2O2S2 B1390010 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene CAS No. 883523-03-3

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene

Cat. No.: B1390010
CAS No.: 883523-03-3
M. Wt: 746.8 g/mol
InChI Key: DRHSTALLYCIUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of two methoxy groups at the 2 and 7 positions, and two 12-bromododecylthio groups at the 3 and 6 positions on the naphthalene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene typically involves multiple steps:

    Starting Material: The synthesis begins with naphthalene as the core structure.

    Thioether Formation: The 12-bromododecylthio groups are introduced via a thioetherification reaction. This involves the reaction of 12-bromododecylthiol with the naphthalene derivative under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation and thioetherification reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Hydrogenated Derivatives: Resulting from reduction reactions.

    Substituted Naphthalenes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethoxy-3,6-bis(12-chlorododecylthio)-naphthalene: Similar structure but with chlorine atoms instead of bromine.

    2,7-Dimethoxy-3,6-bis(12-iodododecylthio)-naphthalene: Similar structure but with iodine atoms instead of bromine.

    2,7-Dimethoxy-3,6-bis(12-methyldodecylthio)-naphthalene: Similar structure but with methyl groups instead of bromine.

Uniqueness

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substituents.

Properties

IUPAC Name

2,7-bis(12-bromododecylsulfanyl)-3,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58Br2O2S2/c1-39-33-27-31-28-34(40-2)36(42-26-22-18-14-10-6-4-8-12-16-20-24-38)30-32(31)29-35(33)41-25-21-17-13-9-5-3-7-11-15-19-23-37/h27-30H,3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSTALLYCIUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1SCCCCCCCCCCCCBr)SCCCCCCCCCCCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206606
Record name 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883523-03-3
Record name 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883523-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene
Reactant of Route 2
Reactant of Route 2
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene
Reactant of Route 3
Reactant of Route 3
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene
Reactant of Route 4
Reactant of Route 4
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene
Reactant of Route 5
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene
Reactant of Route 6
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.